Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate
Description
Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate (CAS 672950-47-9) is a pyrimidine derivative with a molecular formula of $ \text{C}{14}\text{H}{11}\text{Cl}3\text{N}2\text{O}_3\text{S} $. This compound features a pyrimidine core substituted at positions 2 and 4 with methylsulfanyl and 2,4,5-trichlorophenoxy groups, respectively, and an ethyl ester at position 5. Its commercial availability (e.g., Matrix Scientific, $1,836/g) underscores its relevance in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O3S/c1-3-21-13(20)7-6-18-14(23-2)19-12(7)22-11-5-9(16)8(15)4-10(11)17/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULARPQYKLXYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC(=C(C=C2Cl)Cl)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate is a chemical compound with notable biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C14H11Cl3N2O3S
- Molecular Weight : 385.66 g/mol
- CAS Number : 672950-47-9
The compound features a pyrimidine ring substituted with a methylthio group and a trichlorophenoxy moiety, which contributes to its biological activity.
The compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against various diseases.
- Antimicrobial Activity : Research indicates that this compound displays antimicrobial properties, making it a candidate for further studies in the development of antimicrobial agents.
- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells through various signaling pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Studies : A study explored the efficacy of this compound against various pathogens. The results showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Anticancer Research : In vitro studies demonstrated that the compound effectively induces apoptosis in human cancer cell lines. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins, suggesting a promising avenue for cancer treatment.
- Enzymatic Inhibition Analysis : Detailed kinetic studies revealed that this compound acts as a competitive inhibitor for certain enzymes involved in cellular metabolism. This finding is critical for understanding its role in metabolic regulation and potential therapeutic applications.
Scientific Research Applications
Unfortunately, the provided search results do not offer specific applications or case studies for the compound Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-5-pyrimidinecarboxylate. However, the search results do provide some information regarding the properties of the compound itself, as well as related compounds.
Chemical Properties
- Name: this compound
- Synonyms: Includes variations of the name, such as Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate
- Molecular Formula:
- Molar Mass: 393.67 g/mol
Related Compounds and Contextual Information
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): This is a chlorophenoxy acetic acid herbicide used to defoliate broad-leafed plants . It was a component of Agent Orange, used during the Malayan Emergency and the Vietnam War . 2,4,5-T is associated with toxicity concerns and can be contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a carcinogenic persistent organic pollutant .
- Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: This pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Metabolites in this pathway, such as kynurenine (KYN) and picolinic acid (PA), can have dual antioxidant and pro-oxidant properties, influencing oxidative stress in different cellular environments .
- Trypticase Soy Broth: This is a medium used for growing bacteria in laboratory settings .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 2,4,5-trichlorophenoxy group in the target compound is structurally analogous to synthetic auxins like 2,4,5-T, which are known for herbicidal activity . This suggests the compound may act as a growth regulator by mimicking auxin signaling. In contrast, morpholine (CAS 100318-76-1) and pyridinyl (CAS N/A) substituents are more common in pharmaceuticals, where polar groups enhance solubility and target binding .
Electronic and Steric Properties: Trifluoromethyl (CAS N/A) and chlorophenylsulfanyl (CAS 339019-54-4) groups are electron-withdrawing, increasing electrophilicity and stability. However, the bulky trichlorophenoxy group may reduce membrane permeability compared to smaller substituents like morpholine . Methylsulfanyl at position 2 is conserved across analogs, likely contributing to π-π stacking or hydrophobic interactions in target binding .
Physicochemical Properties: Lipophilicity: The trichlorophenoxy group increases logP, making the compound more lipophilic than morpholine- or pyridinyl-substituted analogs. This could enhance soil persistence in agrochemical applications but reduce aqueous solubility . Synthetic Utility: The chloro-substituted analog (CAS N/A) serves as a versatile intermediate due to the reactive chloro group, enabling further functionalization .
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